2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-fluorophenyl)acetamide is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are frequently used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-fluorophenyl)acetamide can be achieved through a multi-step process. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom.
Chemical Reactions Analysis
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-fluorophenyl)acetamide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Oxadiazole derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: These compounds are used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a probe to study various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. Oxadiazole derivatives are known to inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes . The compound may also interact with other molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar compounds to 2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-fluorophenyl)acetamide include other oxadiazole derivatives such as:
- 1-(3-ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
These compounds share the oxadiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-2-16-21-18(25-22-16)12-6-5-7-13(10-12)24-11-17(23)20-15-9-4-3-8-14(15)19/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSCIFMKSBDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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